molecular formula C15H12N2O2S2 B13353947 Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate

Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate

Cat. No.: B13353947
M. Wt: 316.4 g/mol
InChI Key: GKSZBFRGHHUXIV-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate is a complex organic compound that features a benzothiazole ring fused with a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate typically involves the coupling of a benzothiazole derivative with a nicotinic acid derivative. One common method involves the use of palladium-catalyzed Heck coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d]thiazol-2-ylmethyl 2-(methylthio)benzoate
  • Benzo[d]thiazol-2-ylmethyl 2-(methylthio)phenylacetate
  • Benzo[d]thiazol-2-ylmethyl 2-(methylthio)benzamide

Uniqueness

Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate stands out due to its unique combination of a benzothiazole ring and a nicotinate moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H12N2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C15H12N2O2S2/c1-20-14-10(5-4-8-16-14)15(18)19-9-13-17-11-6-2-3-7-12(11)21-13/h2-8H,9H2,1H3

InChI Key

GKSZBFRGHHUXIV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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